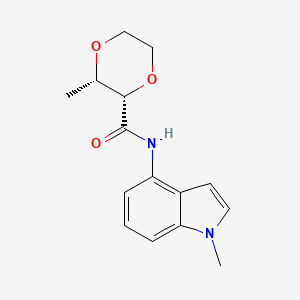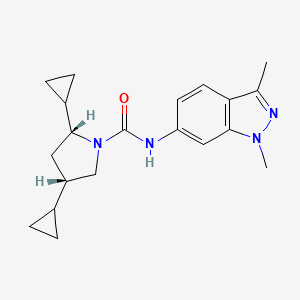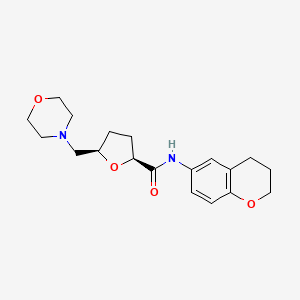
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is known for its unique structure and mechanism of action, which make it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific application and context. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, it has been shown to enhance cognitive function and memory, as well as protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide in lab experiments include its high potency, selectivity, and specificity, as well as its relatively low toxicity and side effects. However, the limitations of using this compound in lab experiments include its high cost, complexity of synthesis, and limited availability.
Orientations Futures
There are several future directions for the research and development of (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide. One potential direction is to further investigate its mechanism of action and biochemical effects, in order to better understand its potential therapeutic applications. Another direction is to explore its use in combination with other drugs and therapies, in order to enhance its efficacy and reduce its toxicity. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound, in order to make it more widely available for research and development.
Méthodes De Synthèse
The synthesis of (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The most common method for synthesizing this compound is through the use of solid-phase peptide synthesis (SPPS), which involves the stepwise assembly of the peptide chain on a solid support.
Applications De Recherche Scientifique
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have promising activity against several types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-14(20-9-8-19-10)15(18)16-12-4-3-5-13-11(12)6-7-17(13)2/h3-7,10,14H,8-9H2,1-2H3,(H,16,18)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUZLHMPRIGLH-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C3C=CN(C3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C3C=CN(C3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)
![2-[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7346119.png)
![4-[[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-N-cyclopropylbenzenesulfonamide](/img/structure/B7346127.png)

![(3aS,6aR)-N-[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346142.png)
![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)

![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]oxolane-2-carboxamide](/img/structure/B7346156.png)

![(6S)-N-(3-ethyl-1,2,4-oxadiazol-5-yl)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346173.png)
![1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea](/img/structure/B7346185.png)
![1-(3-cyclopropyl-1-methylpyrazol-4-yl)-3-[(1R,2S)-2-imidazol-1-ylcyclopentyl]urea](/img/structure/B7346196.png)